Biotin-C5-amino-C5-amino

Biotinylation Linker Chemistry Steric Hindrance

Biotin-C5-amino-C5-amino (CAS 89889-51-0), also known as Biotin-XX, Biotin-LC-LC, or N-Biotinylcaproylaminocaproic acid, is a specialized biotinylation reagent and a PROTAC (PROteolysis TArgeting Chimera) linker belonging to the alkyl chain category. It is a white to off-white solid with a molecular weight of 470.63 g/mol and a molecular formula of C22H38N4O5S.

Molecular Formula C22H38N4O5S
Molecular Weight 470.6 g/mol
CAS No. 89889-51-0
Cat. No. B016543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-C5-amino-C5-amino
CAS89889-51-0
Synonyms6-[[6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]hexanoic Acid; 
Molecular FormulaC22H38N4O5S
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2
InChIInChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16-,17-,21-/m0/s1
InChIKeySRKRKWYAHKIBEW-FIKGOQFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-C5-amino-C5-amino (CAS 89889-51-0): A 14-Atom Spacer Biotinylation Reagent and PROTAC Linker


Biotin-C5-amino-C5-amino (CAS 89889-51-0), also known as Biotin-XX, Biotin-LC-LC, or N-Biotinylcaproylaminocaproic acid, is a specialized biotinylation reagent and a PROTAC (PROteolysis TArgeting Chimera) linker belonging to the alkyl chain category . It is a white to off-white solid with a molecular weight of 470.63 g/mol and a molecular formula of C22H38N4O5S . The molecule is characterized by a biotin moiety connected to a free carboxylic acid via a dual aminohexanoic chain spacer arm, which comprises a 14-atom linker . This extended, flexible linker is designed to enhance the accessibility of the biotin group for binding to avidin or streptavidin and to facilitate the synthesis of bi-functional PROTAC molecules for targeted protein degradation [1]. The product is commonly supplied with a high purity, typically ≥95% or ≥98% as determined by HPLC or neutralization titration [2].

Beyond Generic Biotin: Why Spacer Length and Chemistry Dictate the Performance of Biotin-C5-amino-C5-amino


Generic biotin or biotin derivatives with shorter spacer arms cannot be simply interchanged with Biotin-C5-amino-C5-amino for many critical applications. The performance of biotin-avidin/streptavidin-based assays and the efficacy of PROTAC molecules are highly dependent on the linker's physical properties, including its length, flexibility, and chemical nature [1]. A shorter spacer, such as a standard 5-carbon arm (e.g., in Biotin NHS ester), can lead to significant steric hindrance when multiple biotin molecules are conjugated to a single target or when the binding pocket is deep, thereby reducing the effective avidity and sensitivity of detection [2]. The specific 14-atom, dual aminohexanoic acid (LC-LC) spacer in this compound provides a quantifiable increase in reach, reducing steric interference and enhancing binding efficiency compared to its shorter-chain analogs. Furthermore, the use of an alkyl-chain spacer, as opposed to a polyethylene glycol (PEG) chain, confers distinct properties such as membrane permeability, which is essential for intracellular labeling applications that are not possible with more polar or charged linkers [3].

Quantitative Differentiation: A Comparative Analysis of Biotin-C5-amino-C5-amino (Biotin-XX)


Comparative Spacer Arm Length Analysis: Biotin-C5-amino-C5-amino vs. Sulfo-NHS-LC-Biotin

The spacer arm length is a critical determinant of biotin accessibility and the efficiency of avidin/streptavidin binding. A direct, quantitative comparison of commercially available NHS-ester biotinylation reagents reveals the significantly extended reach of the Biotin-C5-amino-C5-amino (LC-LC) spacer .

Biotinylation Linker Chemistry Steric Hindrance Assay Development

Comparative Analysis of Alkyl vs. PEG Spacers: Impact on Membrane Permeability

The chemical composition of the spacer arm dictates its utility in cellular contexts. Unlike polyethylene glycol (PEG)-based biotin linkers, which are highly polar and hydrophilic, the uncharged, alkyl-chain spacer of Biotin-C5-amino-C5-amino confers membrane permeability. This property is essential for labeling intracellular targets or for use in cell-permeable PROTACs [1]. In contrast, longer PEG-based spacers, while reducing steric hindrance, are often designed to increase water solubility and are typically membrane-impermeable, as evidenced by the design of membrane-impermeant Biotin-XX Tyramide reagents [2].

Intracellular Labeling Cell Permeability PROTAC Linker Bioconjugation

Spacer Length Optimization: A Quantitative Comparison with Shorter Biotin Analogs

The spacer length in biotin derivatives has a direct, quantifiable impact on binding and assay performance. Biotin with a standard 5-carbon spacer arm (e.g., Biotin NHS ester, ~13.5 Å) is known to suffer from steric hindrance when multiple biotins are bound to a single avidin tetramer. In contrast, the extended 14-atom spacer of Biotin-C5-amino-C5-amino (Biotin-XX) is designed to specifically mitigate this issue, leading to enhanced binding efficiency and assay sensitivity [1]. Studies on biotinylated peptides with varying glycine-based spacer lengths (n=1,6,12,16) have demonstrated that longer spacers (G16RGDS) accelerate cell detachment from thermoresponsive surfaces compared to shorter spacers (G1RGDS), providing a direct functional correlate for the benefits of extended linker arms [2].

Avidin-Biotin Affinity Steric Hindrance Spacer Optimization Assay Sensitivity

Purity and Physical Property Benchmarking Against Other Commercial Sources

High chemical purity is essential for reproducible bioconjugation, especially in sensitive applications like PROTAC synthesis. This compound is routinely supplied by major vendors with rigorous quality control. For instance, TCI Chemicals specifies a purity of >98.0% by neutralization titration [1]. Chemodex and AxisPharm each specify a minimum purity of ≥95% by HPLC . While these purity levels are consistently high across suppliers, the specific analytical method used (titration vs. HPLC) can influence the interpretation of the value. Additionally, the reported melting point shows some variability: Chemodex reports 190-200°C, while TCI reports a decomposition temperature of 203°C [1]. This level of specification detail is important for ensuring consistent performance across different batches and suppliers.

Chemical Purity Quality Control Reproducibility PROTAC Synthesis

Validated Application Scenarios for Biotin-C5-amino-C5-amino Based on Quantitative Evidence


Synthesis of Cell-Permeable PROTACs for Targeted Intracellular Protein Degradation

Leveraging its membrane-permeable, alkyl-chain spacer and its functional carboxylic acid handle, Biotin-C5-amino-C5-amino is a preferred linker for constructing PROTAC molecules designed to target intracellular proteins [1]. The 14-atom spacer provides sufficient reach to allow the E3 ligase ligand and the target protein ligand to adopt a conformation that promotes productive ternary complex formation and subsequent ubiquitination. Its uncharged, flexible nature, quantified by a spacer length of ~30.5 Å in its NHS-ester form, facilitates the crossing of the cell membrane to engage the intracellular ubiquitin-proteasome machinery . This stands in contrast to PEG-based linkers, which may have poor cell permeability and thus be limited to targeting extracellular or membrane-bound proteins.

Optimized Biotinylation of Proteins and Antibodies for Sensitive Detection Assays

For labeling proteins and antibodies where the biotin binding site may be partially occluded or deep within a structure, Biotin-C5-amino-C5-amino offers a quantifiable advantage over shorter biotin derivatives like standard Biotin NHS ester [1]. The extended 14-atom (30.5 Å) spacer arm minimizes steric hindrance, ensuring that the biotin moiety remains highly accessible for binding by streptavidin or avidin-conjugated detection reagents . This enhanced accessibility directly translates to improved signal-to-noise ratios and increased sensitivity in applications such as ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry. Studies comparing spacer lengths in related systems confirm that longer linkers accelerate biological processes like cell detachment, providing a functional rationale for selecting the extended LC-LC spacer [2].

Intracellular Labeling and Imaging with Biotinylated Probes

The alkyl-chain composition of the Biotin-C5-amino-C5-amino spacer is a critical differentiator for intracellular applications [1]. As confirmed by multiple vendor sources, this uncharged linker is membrane-permeable, unlike many PEG-based biotin linkers which are designed to be membrane-impermeable for cell surface labeling . This property makes it the reagent of choice for creating biotinylated probes (e.g., peptides, small molecules, or drugs) intended to cross the plasma membrane and label or track targets within the cytoplasm or organelles. This ensures that the probe reaches its intracellular destination before being fixed or detected, a key step that cannot be reliably achieved with impermeable biotin linkers.

Affinity Capture and Purification of Low-Abundance or Sterically Hindered Targets

When performing affinity capture or pull-down assays with streptavidin-coated beads or resins, the efficiency of target capture is highly dependent on the biotin's steric accessibility. The 14-atom spacer of Biotin-C5-amino-C5-amino is specifically designed to facilitate reactivity and eventual accessibility of the biotin to the immobilized avidin [1]. By significantly reducing steric hindrance compared to shorter spacers (~13.5 Å), this linker improves the binding efficiency and yield when capturing large protein complexes, membrane proteins, or other targets where the biotin tag might otherwise be buried . This makes it a superior choice for applications like co-immunoprecipitation (Co-IP), chromatin immunoprecipitation (ChIP), and other affinity purification workflows where maximizing the recovery of low-abundance or difficult targets is essential.

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